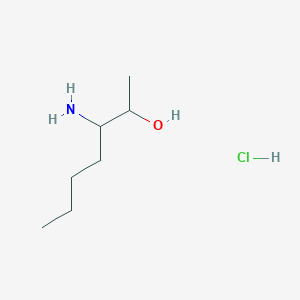
3,4-Dimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, which is a five-membered lactam structure . It’s a solid substance with a molecular weight of 113.16 .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylpyrrolidin-2-one consists of a five-membered ring with two methyl groups attached to the 3rd and 4th carbon atoms . The InChI code is 1S/C6H11NO/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3, (H,7,8) .Physical And Chemical Properties Analysis
3,4-Dimethylpyrrolidin-2-one is a solid substance with a molecular weight of 113.16 . It’s stored under dry conditions at a temperature between 2-8°C .Applications De Recherche Scientifique
Electropolymerization and Molecular Chemistry
- Electrooxidation Mechanism : 3,4-Dimethylpyrrolidin-2-one is involved in electropolymerization and oxidative coupling processes. A study by Czichy et al. (2016) focused on the electrooxidation mechanism of 3,4-diarylpyrrole derivatives, revealing insights into the stability and interactions of σ-dimer dications, important for understanding electropolymerization processes (Czichy et al., 2016).
Organic Synthesis and Catalysis
- Organocatalysis : Yan-fang (2008) reported on a new organocatalyst related to pyrrolidin-2-one, demonstrating its effectiveness in catalyzing asymmetric Michael addition, a key process in organic synthesis (Cui Yan-fang, 2008).
- Synthetic Applications : Ince et al. (2020) synthesized novel pyrrolidine derivatives linked to 1,2,3-triazole, offering insights into the synthesis of compounds with potential pharmacological applications (Ince et al., 2020).
Pharmacological Research
- Drug Synthesis : Kuang et al. (2017) explored a Ni-catalyzed reductive cyclization method to synthesize 3,4-disubstituted cyclopentane and pyrrolidine derivatives, highlighting the process's relevance in pharmaceutical synthesis, including the production of neuropathic pain treatments (Kuang et al., 2017).
Herbicide Development
- Herbicidal Applications : Andrea et al. (1990) discussed the selectivity of herbicidal pyrrole dicarboxylates, emphasizing the role of molecular structure in their biological properties. This research is pivotal for developing new herbicides with specific target profiles (Andrea et al., 1990).
Molecular and Chemical Analysis
- NMR Characterization : A study on the characterization of related pyrrolidine derivatives using NMR techniques, as detailed by Banerjee et al. (2013), is crucial for understanding the molecular structures and interactions in chemical compounds (Banerjee et al., 2013).
Miscellaneous Applications
- Molecular Structures and Photophysical Studies : Research by Burgess et al. (1998) on N-Aryl-Substituted 3-hydroxypyridin-4-ones, including derivatives of 3,4-dimethylpyrrolidin-2-one, contributes to the understanding of molecular structures and photophysical properties (Burgess et al., 1998).
Safety and Hazards
The safety information available indicates that 3,4-Dimethylpyrrolidin-2-one may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
3,4-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-3-7-6(8)5(4)2/h4-5H,3H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXUBUNOIDLOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39585-10-9 |
Source


|
| Record name | 3,4-dimethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-sulfopropyl)-2-{[(2Z)-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B2853698.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2853701.png)



![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B2853705.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2853706.png)



